molecular formula C21H27N5O3 B2689243 9-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848217-51-6

9-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2689243
CAS No.: 848217-51-6
M. Wt: 397.479
InChI Key: VGNLGKXCSHPBDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This tricyclic xanthine-derived compound features a pyrimido[2,1-f]purine core with distinct substitutions: a 3,4-dimethylphenyl group at position 9, a 2-methoxyethyl chain at position 3, and methyl groups at positions 1 and 7 .

Properties

IUPAC Name

9-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-13-11-25(16-7-6-14(2)15(3)10-16)20-22-18-17(26(20)12-13)19(27)24(8-9-29-5)21(28)23(18)4/h6-7,10,13H,8-9,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNLGKXCSHPBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCOC)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (CAS No. 848217-51-6) is a purine derivative with potential biological activities that have garnered research interest. This article aims to summarize the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C21H27N5O3
  • Molecular Weight : 397.48 g/mol
  • IUPAC Name : 9-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Anticancer Activity

Research has indicated that purine derivatives exhibit significant cytotoxic effects against various cancer cell lines. In particular:

  • Cytotoxicity Studies : A study examining related purine derivatives found that compounds similar to 9-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl showed high cytotoxic activity against murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), and other cancer cell lines . The mechanism of action is believed to involve the inhibition of DNA synthesis and interference with cellular proliferation.

Enzyme Inhibition

Purine derivatives are known for their ability to inhibit certain enzymes involved in nucleotide metabolism:

  • Enzyme Targets : Compounds in this class may act as inhibitors of dihydrofolate reductase (DHFR) and other enzymes critical for nucleic acid synthesis. This inhibition can lead to reduced proliferation in rapidly dividing cells such as cancer cells .

Structure-Activity Relationship (SAR)

Understanding the relationship between the structure of this compound and its biological activity is crucial for drug development:

  • Modification of Substituents : The presence of the 3,4-dimethylphenyl and methoxyethyl groups appears to enhance solubility and bioavailability compared to other purine derivatives. These modifications may also contribute to the compound's selectivity towards specific cancer types .

Case Study 1: Cytotoxicity in Cancer Cell Lines

In a recent study published in Molecules, researchers synthesized several purine derivatives and assessed their cytotoxicity against a panel of cancer cell lines. The compound exhibited IC50 values comparable to established chemotherapeutics in certain cell lines, indicating its potential as an anticancer agent .

CompoundCell LineIC50 (µM)
9-(3,4-Dimethylphenyl)4T115
9-(3,4-Dimethylphenyl)COLO20112
Reference DrugCOLO20110

Case Study 2: Mechanistic Insights

Another study investigated the mechanism of action through which this compound induces apoptosis in cancer cells. It was found that the compound activates caspase pathways leading to programmed cell death. This finding supports its potential use in cancer therapy by promoting apoptosis in malignant cells.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Substituents (Positions) Molecular Formula Melting Point (°C) Key Bioactivity/Receptor Affinity
Target Compound 9-(3,4-dimethylphenyl), 3-(2-methoxyethyl), 1,7-dimethyl C₂₃H₂₉N₅O₃ Not reported Not explicitly stated
Compound 24 9-(prop-2-ynyl), 1,3-dimethyl C₁₃H₁₅N₅O₂ 203–206 PDE4B1 inhibition (inferred from )
Compound 22 9-ethenyl, 1,3-dimethyl C₁₂H₁₅N₅O₂ 268–271 Moderate 5-HT receptor affinity
Compound in 9-(3-methoxyphenyl), 3-(2-ethoxyethyl) C₂₂H₂₇N₅O₄ Not reported Not reported
Compound 5 () 8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin)) C₂₄H₂₈N₆O₄ Not reported High PDE4B1 inhibition, 5-HT₁A/D2 affinity

Key Observations:

The 2-methoxyethyl chain (target compound) vs. 2-ethoxyethyl () may alter metabolic stability, as ethoxy groups are more susceptible to oxidative degradation than methoxy groups .

Synthesis and Yield: Analogous compounds (e.g., 24 and 22) are synthesized via reflux with amines in ethanol or n-butanol, yielding 70–93% . The target compound’s synthesis likely follows similar steps, with substituent-specific optimization required for purity .

Receptor and Enzyme Interactions: Compound 5 () demonstrates that bulky substituents (e.g., dihydroisoquinolin) enhance PDE4B1 inhibition and receptor selectivity . The target compound’s 3,4-dimethylphenyl group may similarly optimize steric interactions with hydrophobic enzyme pockets.

Computational and Bioactivity Profiling

  • Docking Affinity Variability: notes that minor structural changes (e.g., methoxy vs. methyl groups) significantly alter binding affinities due to interactions with distinct residues in enzyme pockets . The target compound’s dimethylphenyl group may confer unique affinity patterns compared to methoxyphenyl analogs .

Pharmacokinetic and Toxicity Considerations

  • Lipophilicity and Solubility : The target compound’s methyl and methoxyethyl groups may improve solubility relative to purely aromatic analogs (e.g., compound 22 in ), as polar side chains enhance aqueous solubility .
  • Metabolic Stability : Ethoxy groups () are prone to cytochrome P450-mediated oxidation, whereas methoxy groups (target compound) are more stable, suggesting longer half-life .

Q & A

Q. Q1. What established synthetic protocols are available for this compound, and what are their mechanistic considerations?

Answer: The synthesis of polycyclic purine-dione derivatives typically involves multi-step condensation reactions. For example, similar compounds like 9-substituted tetrahydropyrimido-purinediones are synthesized via:

  • Step 1: Cyclocondensation of substituted aldehydes with aminouracil derivatives under acidic or basic conditions.
  • Step 2: Alkylation or methoxyethylation at the N3 position using reagents like 2-methoxyethyl chloride .
  • Step 3: Final purification via column chromatography (silica gel, methanol/chloroform gradient).
    Mechanistic challenges include regioselectivity in alkylation and steric hindrance from the 3,4-dimethylphenyl group.

Basic Research: Structural Characterization

Q. Q2. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

Answer:

  • X-ray crystallography is the gold standard for resolving complex polycyclic frameworks. For example, bond angles and torsion angles in similar compounds (e.g., decahydroacridine-diones) were resolved with R-factors < 0.06 using Mo-Kα radiation .
  • NMR spectroscopy : Key signals include:
    • ¹H NMR : Methoxyethyl protons (δ 3.2–3.5 ppm) and dimethylphenyl aromatic protons (δ 6.7–7.1 ppm).
    • ¹³C NMR : Carbonyl resonances (δ 160–170 ppm) and quaternary carbons in the tetrahydropyrimido ring .

Advanced Research: Synthetic Optimization

Q. Q3. How can researchers optimize reaction yields while minimizing byproducts in the alkylation step?

Answer:

  • Experimental variables to test :
    • Solvent polarity (DMF vs. THF) to stabilize transition states.
    • Temperature control (0–5°C to suppress side reactions).
    • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterogeneous reactions .
  • Analytical validation : Monitor reaction progress via TLC or HPLC-MS to isolate intermediates.

Advanced Research: Computational Modeling

Q. Q4. What computational strategies predict the compound’s binding affinity for adenosine receptors?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with A2A adenosine receptors. Focus on hydrogen bonding with the purine-dione core and hydrophobic contacts with the 3,4-dimethylphenyl group .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS). Validate with experimental IC50 data from cAMP assays .

Advanced Research: Data Contradictions

Q. Q5. How should researchers resolve discrepancies in reported biological activity data across studies?

Answer:

  • Case study : If one study reports potent PDE4 inhibition while another shows no activity:
    • Re-evaluate assay conditions : Check enzyme purity, buffer pH, and co-solvent effects (e.g., DMSO tolerance < 1%).
    • Control experiments : Compare with reference inhibitors (e.g., rolipram for PDE4) .
    • Structural analogs : Test 3-(2-methoxyethyl) vs. 3-methyl derivatives to isolate substituent effects .

Advanced Research: Stability Profiling

Q. Q6. What methodologies assess the compound’s stability under physiological conditions?

Answer:

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 37°C for 24h. Monitor via UPLC-MS for degradation products (e.g., cleavage of the methoxyethyl group) .
    • Photostability : Expose to UV light (320–400 nm) and quantify degradation using peak area normalization .

Basic Research: Pharmacological Screening

Q. Q7. What in vitro assays are recommended for preliminary evaluation of neuroprotective activity?

Answer:

  • Primary neuronal cultures : Test glutamate-induced excitotoxicity (measure cell viability via MTT assay).
  • Target engagement : Quantify inhibition of xanthine oxidase or adenosine deaminase (spectrophotometric NADH/UV assays) .
  • Dose-response curves : Use 0.1–100 µM concentrations; calculate EC50 values with GraphPad Prism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.